1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrolidone family. This compound is characterized by the presence of a pyrrolidone ring substituted with tert-butyl, butyl, and ethyl groups. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidone precursor with tert-butyl, butyl, and ethyl substituents under controlled conditions. The reaction typically requires the use of strong bases or acids as catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Chemischer Reaktionen
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrrolidone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Medicine: Pyrrolidone derivatives are explored for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be compared with other similar compounds, such as:
tert-Butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Butylated hydroxytoluene (BHT): A lipophilic organic compound used as an antioxidant in various applications.
tert-Butyl esters: Compounds with a tert-butyl group attached to an ester functional group, widely used in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidone ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H25NO |
---|---|
Molekulargewicht |
223.35 g/mol |
IUPAC-Name |
3-butyl-1-tert-butyl-3-ethylpyrrol-2-one |
InChI |
InChI=1S/C14H25NO/c1-6-8-9-14(7-2)10-11-15(12(14)16)13(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
NEMNYQFLPIKNMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(C=CN(C1=O)C(C)(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.